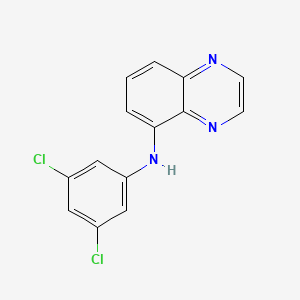
N-(3,5-dichlorophenyl)-5-quinoxalinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-5-quinoxalinamine, also known as DCQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in 1993 and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(3,5-dichlorophenyl)-5-quinoxalinamine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, and to inhibit the induction of long-term potentiation in the hippocampus. This compound has also been shown to have anticonvulsant effects, and to reduce the severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-5-quinoxalinamine in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of glutamatergic neurotransmission. However, this compound is also known to have off-target effects on other receptors, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental protocols.
Future Directions
Future research on N-(3,5-dichlorophenyl)-5-quinoxalinamine may focus on its potential applications in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, further investigation into its off-target effects and potential side effects may be necessary to fully understand its mechanisms of action.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-5-quinoxalinamine involves the reaction of 3,5-dichloroaniline with 2-cyanophenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminoanthraquinone to yield this compound.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-quinoxalinamine has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the effects of glutamate on AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)quinoxalin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-6-10(16)8-11(7-9)19-13-3-1-2-12-14(13)18-5-4-17-12/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZWTNRZPYVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
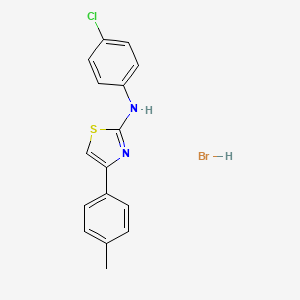
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)
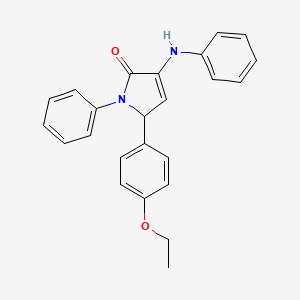

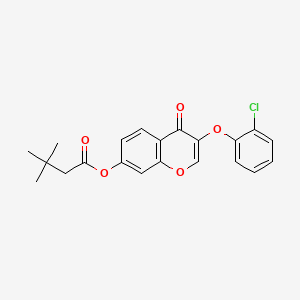
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)
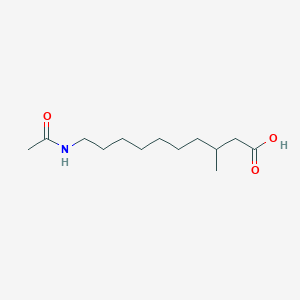
![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5017964.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
![1-benzyl-5-methyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B5017974.png)